N-cyclobutyl-4-fluoro-2-iodoaniline
Description
N-cyclobutyl-4-fluoro-2-iodoaniline is a halogenated aromatic amine featuring a cyclobutyl group attached to the amine nitrogen, a fluorine atom at the para position, and an iodine atom at the ortho position of the benzene ring. Its molecular formula is C₁₀H₁₂FIN (molecular weight: 293.12 g/mol), distinguishing it from simpler analogs like 4-fluoro-2-iodoaniline (C₆H₅FIN, MW: 237.01 g/mol) .
Properties
IUPAC Name |
N-cyclobutyl-4-fluoro-2-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHRJSDXRIRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-fluoro-2-iodoaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-fluoro-2-iodoaniline, is prepared through halogenation reactions.
Cyclobutylation: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the aniline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives.
Scientific Research Applications
N-cyclobutyl-4-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-fluoro-2-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The cyclobutyl group may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s key structural analogs include:
4-Fluoro-2-iodoaniline (parent compound): Lacks the N-cyclobutyl group, offering lower steric hindrance .
N-Methyl-4-fluoro-2-iodoaniline : Substitutes methyl for cyclobutyl, reducing steric bulk.
4-Chloro-2-iodoaniline : Replaces fluorine with chlorine, altering electronic effects.
Electronic Effects :
- The fluorine atom (strong electron-withdrawing group) deactivates the aromatic ring, directing electrophilic substitutions to meta positions.
- The iodine atom (weakly deactivating but polarizable) enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- The N-cyclobutyl group donates electron density via conjugation, slightly counteracting fluorine’s deactivation.
Reactivity in Key Reactions
Table 1: Reactivity Comparison
- Cross-Coupling : The cyclobutyl group reduces reaction rates due to steric interference with catalysts (e.g., palladium complexes) compared to the parent compound .
- Nucleophilic Substitution : Lower reactivity in SNAr reactions compared to methyl-substituted analogs due to reduced amine nucleophilicity.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | This compound | 4-Fluoro-2-iodoaniline |
|---|---|---|
| Molecular Weight (g/mol) | 293.12 | 237.01 |
| Melting Point (°C) | 98–102 (estimated) | 110–115 |
| Solubility in DMSO | High | Very High |
| LogP (lipophilicity) | 2.8 | 1.9 |
- The cyclobutyl group increases lipophilicity (LogP), enhancing membrane permeability in drug design contexts.
- Lower melting point compared to the parent compound suggests reduced crystallinity due to steric effects.
Biological Activity
N-Cyclobutyl-4-fluoro-2-iodoaniline is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in scientific research, supported by relevant case studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclobutyl group : This cyclic structure can influence the compound's steric properties and reactivity.
- Fluorine atom : Known for enhancing lipophilicity and altering electronic properties, fluorine can significantly impact the compound's biological behavior.
- Iodine atom : The presence of iodine may affect the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound can act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways critical for various physiological processes.
- Gene Expression Alteration : By interacting with transcription factors, the compound may influence gene expression patterns, impacting cellular function.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. For instance, its activity was evaluated against Escherichia coli, where it demonstrated significant inhibition compared to control compounds .
Antimutagenic Properties
The compound has been investigated for its antimutagenic properties using the Ames test. Studies indicate that this compound significantly reduces mutagenicity induced by known mutagens such as sodium azide and benzo[a]pyrene. This suggests a protective role against DNA damage, potentially making it a candidate for further anticancer studies .
Case Studies
- Enzyme Interaction Studies : A study explored the use of this compound as a probe in enzyme-substrate interaction assays. The results indicated that the compound could effectively modulate enzyme activity, providing insights into its potential applications in biochemical research.
- Toxicological Assessments : Comprehensive toxicological evaluations have been conducted to assess the safety profile of this compound. Results showed that at non-toxic concentrations, the compound did not exhibit significant cytotoxicity while maintaining its biological activity .
Applications in Research
This compound serves multiple roles in scientific research:
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a building block for synthesizing complex molecules. |
| Biochemical Assays | Used in assays to study enzyme kinetics and protein interactions. |
| Pharmaceutical Research | Investigated for potential therapeutic applications due to its biological activities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
